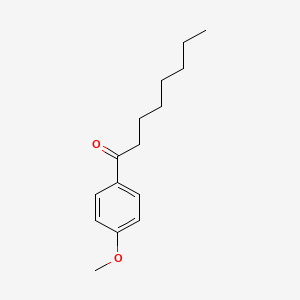

1-(4-Methoxyphenyl)octan-1-one

Descripción

1-(4-Methoxyphenyl)octan-1-one is an aromatic ketone featuring a methoxy-substituted phenyl group attached to an octanoyl chain. It is synthesized via manganese(I)-catalyzed cross-coupling reactions with high yields (92%) and characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy . Its molecular formula is $ \text{C}{15}\text{H}{22}\text{O}_2 $, with a molecular weight of 234.34 g/mol.

Propiedades

Número CAS |

62170-25-6 |

|---|---|

Fórmula molecular |

C15H22O2 |

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

1-(4-methoxyphenyl)octan-1-one |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12H,3-8H2,1-2H3 |

Clave InChI |

OAWZBNOLAFIAMD-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)OC |

SMILES canónico |

CCCCCCCC(=O)C1=CC=C(C=C1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Alkyl Chain Length Variants

1-(4-Methoxyphenyl)heptan-1-one (3o)

- Structure: Heptanoyl chain (7 carbons) instead of octanoyl.

- Synthesis : 93% yield via similar catalytic cross-coupling .

- Spectroscopy :

- Impact: Shorter chain reduces lipophilicity (logP ~3.5 vs. ~4.2 for octanone), influencing solubility and bioavailability.

1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone)

- Structure: Acetophenone derivative (2 carbons).

- Properties : Lower molecular weight (150.17 g/mol), higher volatility.

- Applications: Fragrance industry (floral notes) due to aromaticity and methoxy group .

- Key Difference: Reduced steric hindrance enhances reactivity in electrophilic substitutions compared to octanone derivatives.

Aromatic Ring Substitution Variants

1-(4-Methoxy-2-methylphenyl)propan-1-one

- Structure : Methyl group at the 2-position of the phenyl ring.

- Impact : Steric hindrance alters regioselectivity in reactions. Electronic effects (methyl as electron-donating) slightly reduce ring electrophilicity compared to unsubstituted analogs .

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

- Structure : Additional trimethoxyphenyl group.

- Impact: Enhanced π-π stacking and electronic interactions due to multiple methoxy groups. Potential anticancer applications via kinase inhibition .

Functional Group Modifications

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one (4-Methoxy-PV9)

- Structure : Pyrrolidine substituent at the α-carbon.

- Properties: Synthetic cathinone with psychoactive effects. Detected in forensic toxicology cases due to its stimulant properties .

- Key Difference: The pyrrolidine group introduces basicity (pKa ~8.5), enabling salt formation and altering blood-brain barrier penetration compared to non-aminated octanone.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | IR $ \nu_{\text{C=O}} $ (cm$ ^{-1} $) | $ ^1H $-NMR (Ketone CH$ _2 $, δ) | Yield (%) |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)octan-1-one | 234.34 | 1672 | 2.89 (t) | 92 |

| 1-(4-Methoxyphenyl)heptan-1-one | 220.31 | 1672 | 2.89 (t) | 93 |

| 1-(4-Methoxyphenyl)ethan-1-one | 150.17 | 1685 | 2.60 (s) | N/A |

Research Findings and Trends

- Synthetic Efficiency: Longer alkyl chains (e.g., octanoyl) in 1-(4-methoxyphenyl) ketones improve reaction yields due to stabilized intermediates in cross-coupling reactions .

- Pharmacological Impact : Addition of pyrrolidine (4-Methoxy-PV9) converts benign ketones into controlled substances, highlighting the role of functional groups in bioactivity .

- Spectroscopic Consistency : $ ^{13}C $-NMR carbonyl signals (~199 ppm) remain consistent across chain-length variants, confirming structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.